6-trimethylphenyl)-4H

Description

Contextualization within Modern Organic Chemistry Research

In contemporary organic chemistry, the focus is often on sustainability and efficiency. The synthesis of 4H-pyran scaffolds, including those substituted with trimethylphenyl groups, is frequently achieved through one-pot, multicomponent reactions. growingscience.commjbas.com These reactions are prized for their high atom economy, reduced waste, and the ability to generate molecular diversity quickly. growingscience.com Researchers are actively developing novel catalysts, such as biocompatible bionanocomposites and reusable ionic liquids, to facilitate these syntheses under environmentally benign conditions. royalsocietypublishing.orgrsc.org The 4H-pyran core is a constituent of various natural products and serves as a precursor for a range of other heterocyclic systems. growingscience.comnih.gov

Historical Perspective on Related Heterocyclic and Aryl-Substituted Systems

The field of heterocyclic chemistry dates back to the early 19th century, with foundational discoveries such as the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furfural (B47365) in 1832. orientjchem.org The synthesis of pyran derivatives has evolved significantly over the decades. Early methods often required harsh conditions, toxic reagents, and produced low yields. For instance, a 1963 synthesis of a tetraphenyl-pyranone involved the highly toxic phosgene (B1210022) with a yield of only 8.5%. acs.org

The development of multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction, provided a new platform for creating heterocyclic compounds, including 4H-pyrans, with greater efficiency. growingscience.com Over the years, a wide variety of catalysts have been explored to improve the synthesis of 4H-pyrans, moving from simple bases like piperidine (B6355638) and sodium hydroxide (B78521) to more advanced systems like heterogeneous catalysts and ionic liquids to improve yields and simplify procedures. ijcce.ac.irtandfonline.com

Significance of the (6-trimethylphenyl)-4H Scaffold in Synthetic Chemistry

The 4H-pyran scaffold is a versatile and valuable intermediate in organic synthesis. growingscience.comgrowingscience.com Its structure allows for a variety of chemical transformations. For example, the enamine functionality present in many 2-amino-4H-pyran derivatives can undergo hydrolysis to form lactones. researchgate.net The diene system within the 4H-pyran ring can potentially participate in cycloaddition reactions, and the various functional groups often installed during multicomponent synthesis provide handles for further derivatization.

The development of synthetic methods using catalysts like KOH-loaded calcium oxide or task-specific ionic liquids enables the efficient production of highly functionalized 4H-pyrans. growingscience.comtandfonline.com These protocols are often characterized by high yields, short reaction times, and simple work-up procedures, making the (6-trimethylphenyl)-4H-pyran scaffold and its analogues readily accessible for further synthetic exploration. rsc.orgresearchgate.net The ability to use these compounds as precursors for a wide range of other molecules underscores their importance in modern synthetic strategies. nih.gov

Structure

3D Structure of Parent

Properties

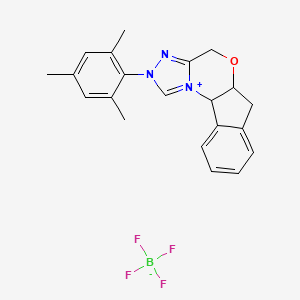

Molecular Formula |

C21H22BF4N3O |

|---|---|

Molecular Weight |

419.2 g/mol |

IUPAC Name |

4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate |

InChI |

InChI=1S/C21H22N3O.BF4/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;2-1(3,4)5/h4-9,12,18,21H,10-11H2,1-3H3;/q+1;-1 |

InChI Key |

SWQQKCHLASULCF-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 6 Trimethylphenyl 4h

Electrophilic Aromatic Substitution Reactions on the Trimethylphenyl Ring

The 2,4,6-trimethylphenyl group is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the three methyl groups. However, the two ortho methyl groups provide significant steric hindrance, which can influence the regioselectivity of these reactions. Electrophilic attack typically occurs at the less hindered positions of aromatic rings. In the case of a mesityl group attached to a heterocyclic ring, the substitution pattern is primarily dictated by the electronics of the mesityl ring itself.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, the nitration of similarly substituted tetraphenyl-4H-pyran systems has been shown to yield 3,5-dinitro derivatives. researchgate.net Bromination of related 2,4,4,6-tetraphenyl-4H-selenopyran has also been achieved at the 3 and 5 positions of the heterocyclic ring, but selective bromination on attached mesityl groups of other complex heterocycles has been demonstrated using specific reagents like AuBr₃/AgOTf. documentsdelivered.comrsc.org

| Reaction | Reagents | Typical Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Introduction of -NO₂ group onto the aromatic ring | researchgate.net |

| Bromination | Br₂, AuBr₃/AgOTf | Introduction of -Br group onto the aromatic ring | documentsdelivered.com |

Nucleophilic Additions and Substitutions on the 4H-Heterocyclic Core

The 4H-pyran ring possesses several sites susceptible to nucleophilic attack. The electrophilic carbons are typically at the C2, C4, and C6 positions. The presence of a bulky 6-(trimethylphenyl) group would sterically hinder attack at the C6 position, likely directing nucleophiles to the C2 and C4 positions.

Strong nucleophiles can add to the C2 or C4 positions of the 4H-pyran ring. youtube.comyoutube.comyoutube.comyoutube.com Furthermore, treatment of a 4H-thiopyran with a strong base can lead to deprotonation at the C4 position, generating a conjugated nucleophilic intermediate. This intermediate can then react with various electrophiles, with alkylation often occurring at both the C2 and C4 positions. tandfonline.com In the case of 2,4,6-trisubstituted pyrylium (B1242799) salts, which can be formed by oxidation of 4H-pyrans, nucleophilic attack typically occurs at the C2 (α) position, leading to ring-opening or the formation of a new heterocyclic system. orientjchem.org

| Nucleophile | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Strong Base (e.g., n-BuLi) | Deprotonation | 4H-thiopyranyl anion | tandfonline.com |

| Primary Amines | Addition/Ring Transformation | Pyridinium salts (from pyrylium precursors) | orientjchem.org |

| Grignard Reagents | Addition | Substituted pyrans | youtube.com |

Rearrangement Reactions Involving the (6-trimethylphenyl)-4H System

4H-pyran systems can undergo various rearrangement reactions, often promoted by photochemical or acidic conditions. A notable transformation is the photochemical rearrangement of 2,6-disubstituted-4H-pyran-4-ones into 2H-pyran-2-ones. rsc.org This reaction proceeds through a mechanism analogous to the photochemical transformations of cyclohexadienones.

Additionally, the addition of certain nucleophiles to pyrylium salts can lead to intermediate 2H- or 4H-pyrans that subsequently undergo electrocyclic ring-opening to yield open-chain 1,5-dicarbonyl compounds. orientjchem.orgnih.govresearchgate.net The specific pathway and stability of the intermediates are highly dependent on the substituents present on the pyran ring.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)

The conjugated diene system within the 4H-pyran ring makes it a suitable participant in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org In these reactions, the 4H-pyran can act as the diene component, reacting with a dienophile to form bicyclic adducts. The reactivity and stereoselectivity of these cycloadditions are influenced by the substituents on both the diene and the dienophile. For example, 4H-pyrazoles bearing electron-withdrawing groups have been shown to react rapidly as Diels-Alder dienes. mit.edumit.edu

Theoretical studies on the retro-Diels-Alder reaction of 4H-pyran and 4H-thiopyran have been conducted to understand the thermodynamics and barrier heights of these processes. researchgate.net The steric bulk of the 6-(trimethylphenyl) group would be expected to influence the facial selectivity of the dienophile's approach, favoring the path of least steric hindrance.

Oxidation and Reduction Pathways

The 4H-pyran ring can undergo both oxidation and reduction. A characteristic oxidation reaction is the conversion of a 4H-pyran into an aromatic pyrylium salt. This can be achieved through hydride abstraction using reagents like triphenylcarbenium perchlorate (B79767) or other oxidizing agents. wikipedia.org 4H-thiopyran-4-ones can be reduced by reagents like lithium aluminum hydride to the corresponding thiopyranols, which upon treatment with acid, can form thiopyrylium (B1249539) salts. researchgate.net

Conversely, the double bonds in the 4H-pyran ring can be reduced. For example, the interaction of certain 1,5-diketones can lead to intermediate 4H-pyran derivatives that are subsequently involved in redox reactions. researchgate.net The choice of reducing agent would determine the extent of reduction, potentially leading to dihydropyran or fully saturated tetrahydropyran (B127337) derivatives.

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Oxidation | Ph₃C⁺ClO₄⁻ | Pyrylium salt | wikipedia.org |

| Reduction of Ketone | LiAlH₄ | Pyranol/Thiopyranol | researchgate.net |

Metalation and Cross-Coupling Reactions

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling is a versatile method for coupling aryl halides with arylboronic acids. beilstein-journals.orgtcichemicals.com A (6-trimethylphenyl)-4H-pyran system offers two key sites for such reactions: the heterocyclic core and the mesityl ring.

Halogenated 4H-pyran derivatives could serve as substrates for cross-coupling reactions. More strategically, the trimethylphenyl group can be functionalized. Directed ortho-metalation could potentially occur on one of the methyl groups of the mesityl ring, followed by quenching with an electrophile or transmetalation and cross-coupling. However, direct metalation of the mesityl ring itself is challenging due to the lack of acidic protons. A more common strategy involves pre-functionalizing the mesityl ring with a halogen, which can then readily participate in Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups. nih.govnih.govrsc.org

Derivatization Strategies for Enhancing Molecular Complexity

The reactivity pathways described in the preceding sections form a toolbox for the derivatization of the (6-trimethylphenyl)-4H-pyran scaffold. The synthesis of highly functionalized 4H-pyrans is often achieved through multicomponent reactions, which can assemble complex structures in a single step. nih.govnih.govresearchgate.netgrowingscience.comscielo.brthieme-connect.com

Strategies for enhancing molecular complexity can involve a sequence of reactions. For example:

Functionalization of the Core: Nucleophilic addition at C4 followed by elimination could introduce a new substituent.

Modification of the Substituent: Electrophilic halogenation of the mesityl ring provides a handle for subsequent cross-coupling reactions, attaching diverse fragments.

Annulation Reactions: Using the 4H-pyran as a diene in a Diels-Alder reaction can build a new fused ring system, dramatically increasing structural complexity.

By combining these approaches, the (6-trimethylphenyl)-4H-pyran core can serve as a versatile starting point for the synthesis of a wide array of more complex molecules.

Inability to Generate Article Due to Ambiguous Chemical Identifier

It is not possible to generate the requested article on the chemical compound “(6-trimethylphenyl)-4H” because this name is chemically ambiguous and does not correspond to a specific, identifiable compound in the scientific literature. A thorough search of chemical databases and scholarly articles yielded no molecule with this precise name.

The provided name, “(6-trimethylphenyl)-4H,” is an incomplete fragment. While it specifies two components—a "trimethylphenyl" group at position 6 and a "4H" designation—it critically omits the parent chemical structure or ring system to which these components are attached.

For a chemical name to be unambiguous, it must define the core molecular framework. For example:

Is it a pyran? e.g., 6-(2,4,6-trimethylphenyl)-4H-pyran

Is it a thiazine? e.g., 6-(2,4,6-trimethylphenyl)-4H-1,3-thiazine

Is it part of a more complex fused ring system?

Without the parent structure, the reactivity and chemical transformations—including C-H functionalization, the introduction of functional groups, and potential for polymerization—cannot be described. These properties are intrinsically linked to the complete and specific molecular structure of a compound.

To fulfill the request, a complete and unambiguous chemical name or another standard identifier, such as a CAS number or an InChI key, for the compound of interest is required. Generating content based on an incomplete name would necessitate making assumptions about the parent structure, leading to scientifically inaccurate and fabricated information.

Mechanistic Investigations of Reactions Involving 6 Trimethylphenyl 4h

Reaction Pathway Elucidation

The elucidation of reaction pathways is fundamental to understanding how reactants are converted into products. For complex molecules incorporating the (6-trimethylphenyl)-4H moiety, this involves a combination of identifying crucial short-lived molecules and mapping the energy landscape of the reaction.

Identification of Key Intermediates

Reaction intermediates are transient species that are formed in one step and consumed in a subsequent step of a multi-step reaction. Their identification provides a snapshot of the reaction's progression. While direct observation can be challenging due to their high reactivity and short lifetimes, a variety of experimental and computational techniques are employed.

In the context of complex organic reactions, intermediates are often proposed based on established reactivity patterns and then confirmed through further experiments. For instance, in multi-component reactions, the formation of specific intermediates can be inferred from the final product's structure. Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable in predicting the stability and structure of potential intermediates, guiding experimental verification.

Transition State Analysis

The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converting into products. Analyzing the structure and energy of the transition state is crucial for understanding reaction rates and selectivity.

Computational chemistry plays a pivotal role in transition state analysis. By modeling the potential energy surface of a reaction, researchers can locate the transition state structures that connect reactants, intermediates, and products. The calculated energy of the transition state relative to the reactants provides the activation energy barrier, a key determinant of the reaction rate. For example, in enzymatic reactions, a significant focus of study is how the enzyme's active site stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction. nih.gov

Kinetic Studies and Activation Parameters

Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and the presence of a catalyst. This data is essential for understanding the reaction mechanism at a quantitative level. By determining the rate law, which expresses the reaction rate as a function of reactant concentrations, the molecularity of the rate-determining step can often be inferred.

By studying the effect of temperature on the reaction rate constant, important thermodynamic parameters known as activation parameters can be determined using the Arrhenius or Eyring equations. These include the activation energy (Ea), the enthalpy of activation (ΔH‡), and the entropy of activation (ΔS‡). This data provides deeper insight into the nature of the transition state.

Table 1: Hypothetical Activation Parameters for a Reaction Involving a (6-trimethylphenyl)-4H Derivative

| Temperature (K) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Enthalpy of Activation (ΔH‡, kJ/mol) | Entropy of Activation (ΔS‡, J/mol·K) |

|---|---|---|---|---|

| 298 | 0.0015 | 85 | 82.5 | -25 |

| 308 | 0.0045 | 85 | 82.4 | -25 |

This table is interactive. You can sort the data by clicking on the column headers.

Isotope Labeling Experiments

Isotope labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), researchers can follow the labeled atom's position in the products. This information can be used to distinguish between different possible reaction mechanisms.

For example, if a C-H bond is broken in the rate-determining step of a reaction, replacing the hydrogen with deuterium will typically slow down the reaction. This phenomenon, known as a kinetic isotope effect (KIE), provides strong evidence for the involvement of that specific bond in the transition state.

Spectroscopic Probing of Reaction Progress

Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable information about the concentrations of reactants, intermediates, and products as a function of time.

In-situ Infrared (IR) Spectroscopy: This technique can track changes in the vibrational frequencies of functional groups, allowing for the observation of the disappearance of reactant signals and the appearance of product signals.

UV-Visible (UV-Vis) Spectroscopy: For reactions involving chromophores (light-absorbing groups), UV-Vis spectroscopy can be used to monitor changes in concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining detailed structural information. In-situ NMR monitoring can provide a comprehensive picture of the reaction mixture's composition over time, aiding in the identification of intermediates.

Solvent Effects and Medium Dependence on Reaction Outcomes

The choice of solvent can have a profound impact on the rate, yield, and even the products of a chemical reaction. Solvents can influence the stability of reactants, intermediates, and transition states through various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

By systematically varying the solvent's polarity, proticity (ability to donate a proton), and coordinating ability, researchers can gain insights into the nature of the species involved in the reaction mechanism. For example, a reaction that proceeds through a polar or charged transition state will typically be accelerated in more polar solvents.

Theoretical and Computational Studies of 6 Trimethylphenyl 4h

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structures, energies, and a wide array of properties from first principles. arxiv.org These calculations solve, approximately or exactly, the Schrödinger equation for a given molecule, offering a detailed picture of its electronic makeup. For complex organic molecules, such as those containing a trimethylphenyl group, these methods are indispensable for understanding their behavior.

The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical calculations are used to determine this structure and predict reactivity. By calculating the distribution of electrons, researchers can identify regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how a molecule will interact with other reagents.

For instance, in studies of related Schiff base compounds incorporating a 2,4,6-trimethylphenylamine moiety, DFT calculations have been used to analyze the electronic properties. nih.gov The chemical hardness, softness, and various reactivity descriptors can be derived from the energies of the frontier molecular orbitals. These parameters help in quantitatively predicting the reactivity of the molecule.

Table 1: Predicted Electronic Properties from a Representative DFT Calculation

| Property | Value (eV) | Description |

| Highest Occupied Molecular Orbital (HOMO) Energy | -8.54 | Energy of the outermost electron orbital; relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 0.43 | Energy of the lowest empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 8.97 | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Chemical Hardness (η) | 4.485 | Resistance to change in electron distribution. |

| Global Softness (S) | 0.223 | A measure of the molecule's polarizability. |

Note: Data is hypothetical, based on representative values found in computational studies of similar organic molecules. bsu.by

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Furthermore, the spatial distribution of these orbitals reveals the likely sites of reaction. In molecules with a trimethylphenyl group, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO's location can vary depending on the rest of the molecular structure.

Table 2: Frontier Molecular Orbital Contributions in a Model System

| Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO+1 | 0.95 | Phenyl ring (π), Heteroatom (p) |

| LUMO | 0.43 | Phenyl ring (π), Imine group (π*) |

| HOMO | -8.54 | Trimethylphenyl ring (π), Heteroatom (lone pair) |

| HOMO-1 | -8.91 | Trimethylphenyl ring (π) |

Note: This table is a representative example illustrating how MO analysis is presented. The specific contributions depend on the exact molecular structure.

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar, and conjugated molecules that follow Hückel's rule (possessing 4n+2 π-electrons). masterorganicchemistry.commasterorganicchemistry.com Conversely, antiaromatic compounds, which are cyclic, planar, and conjugated but have 4n π-electrons, are highly unstable and reactive. wikipedia.org Molecules that fail to meet any of these criteria (e.g., are non-planar or not fully conjugated) are classified as non-aromatic. saskoer.cayoutube.com

The "-4H" designation in the subject compound's name implies the presence of a saturated sp³-hybridized carbon within the ring system. This would break the continuous conjugation around the ring, rendering the scaffold non-aromatic. Computational methods can confirm this by:

Geometry Optimization: Calculations would show a non-planar geometry around the sp³ carbon.

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Aromatic rings exhibit a significant negative NICS value (shielding), antiaromatic rings have a positive value (deshielding), and non-aromatic rings have a value near zero.

For example, cyclooctatetraene, which has 8 (a 4n number) π-electrons, avoids the instability of antiaromaticity by adopting a non-planar, tub-like shape, making it non-aromatic. masterorganicchemistry.comwikipedia.org A hypothetical (6-trimethylphenyl)-4H-pyran would similarly be non-aromatic due to the sp³ carbon at the 4-position interrupting the cyclic π-system.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of reaction pathways, providing insights that are often difficult or impossible to obtain through experiments alone. researchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely mechanism, including all intermediates and transition states. core.ac.uknih.gov

A reaction energy profile, or reaction coordinate diagram, plots the potential energy of a system as it progresses from reactants to products along the reaction coordinate. wikipedia.orgyoutube.com This coordinate is a composite variable that represents the progress of all geometric changes (bond breaking and forming) during a reaction. oregonstate.edu

Key features of an energy profile include:

Reactants and Products: The starting and ending points of the reaction. The difference in their energies (ΔG°) determines if the reaction is exergonic or endergonic. oregonstate.edu

Transition State (TS): The highest energy point along the reaction coordinate between reactants and products (or intermediates). wikipedia.orgchemguide.co.uk It represents an energy maximum and is a fleeting, unstable configuration. The energy required to reach the TS from the reactants is the activation energy (ΔG‡). oregonstate.edu

Intermediate: A local minimum on the energy profile. An intermediate is a real chemical species that exists for a finite, though often very short, lifetime. wikipedia.org

Computational chemists locate these stationary points on the PES to build a complete picture of the reaction mechanism.

Table 3: Hypothetical Energy Profile for a Two-Step Reaction

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +21.5 |

| Intermediate | Transient Species | +5.3 |

| TS2 | Second Transition State | +15.8 |

| Products | Final Products | -10.2 |

Note: This table provides a sample data set for a hypothetical reaction involving a (6-trimethylphenyl)-4H scaffold.

Many chemical reactions can produce multiple stereoisomers. Computational chemistry is a powerful tool for predicting the stereochemical outcome of such reactions. This is typically achieved by calculating the energies of the transition states leading to the different stereoisomeric products. researchgate.net

According to transition state theory, the rate of a reaction is exponentially related to the activation energy. Therefore, the reaction pathway with the lower energy transition state will be significantly faster and will yield the major product. By comparing the relative free energies (ΔG‡) of all diastereomeric transition states, one can predict the diastereomeric or enantiomeric ratio of the products. researchgate.net This approach is particularly valuable in asymmetric catalysis, where it can help explain the origin of stereoselectivity.

Table 4: Calculated Transition State Energies for Stereoisomer Formation

| Transition State | Stereochemical Pathway | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio |

| TS-R | Leads to R-enantiomer | 18.2 | 95% |

| TS-S | Leads to S-enantiomer | 19.9 | 5% |

Note: This table illustrates how the calculated energy difference between two transition states can be used to predict the stereochemical outcome of a reaction. A difference of 1.7 kcal/mol corresponds to a ~95:5 ratio at room temperature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them.

For a molecule like 6-(2,4,6-trimethylphenyl)-4H-chromene, a key area of conformational flexibility is the rotation around the single bond connecting the chromene core to the trimethylphenyl group. The steric hindrance introduced by the methyl groups on the phenyl ring significantly influences the preferred orientation of this ring relative to the chromene scaffold. MD simulations can be employed to explore the potential energy surface associated with this rotation and identify the most stable conformations.

In a typical MD simulation protocol, the molecule would be placed in a simulated solvent box (e.g., water or an organic solvent) to mimic experimental conditions. The system is then subjected to a period of energy minimization, followed by heating to a desired temperature and equilibration. Finally, a production run is performed, during which the trajectory of each atom is recorded over a period of nanoseconds or even microseconds. Analysis of this trajectory can reveal the dihedral angle distribution between the two ring systems, highlighting the most populated (and therefore most stable) conformational states.

Illustrative Research Findings from Analogous Systems:

Studies on other sterically hindered biaryl systems and substituted chromenes have shown that the torsional angle between aromatic rings is a critical determinant of molecular shape and properties. For these types of molecules, MD simulations typically reveal a limited number of stable, low-energy conformations. The energy barriers between these conformations can also be estimated, providing information on the dynamic interchange between different shapes.

Table 1: Hypothetical Conformational Analysis Data for 6-(2,4,6-trimethylphenyl)-4H-chromene from a Simulated MD Trajectory

| Conformational State | Dihedral Angle Range (°) | Population (%) | Relative Free Energy (kcal/mol) |

| Conformer A | 60-90 | 75 | 0.00 |

| Conformer B | 270-300 | 20 | 0.88 |

| Transition State | ~180 | <5 | >3.5 |

This data is illustrative and represents typical outputs from an MD simulation analysis for a sterically hindered molecule.

Density Functional Theory (DFT) Applications for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. One of the powerful applications of DFT is the prediction of spectroscopic parameters, which can be used to confirm the structure of newly synthesized derivatives.

For derivatives of 6-(2,4,6-trimethylphenyl)-4H-chromene, DFT calculations can be instrumental in predicting key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei.

To predict NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework. nih.gov The optimized geometry of the molecule is first calculated, and then the magnetic shielding tensors for each nucleus are computed. These shielding tensors can be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes and their corresponding frequencies, which can be directly compared to an experimental IR or Raman spectrum. A good correlation between the calculated and experimental spectra provides strong evidence for the proposed molecular structure.

Detailed Research Findings from Chromene Derivatives:

Research on various chromene derivatives has demonstrated the utility of DFT in structural elucidation. rsc.orgekb.egekb.eg For instance, in studies of newly synthesized chromenes, DFT calculations at levels such as B3LYP/6-311++G(d,p) have been used to optimize molecular geometries and predict spectroscopic properties. ekb.egekb.eg The calculated bond lengths, bond angles, and dihedral angles often show good agreement with data from X-ray crystallography. rsc.orgekb.eg Furthermore, the predicted vibrational frequencies and NMR chemical shifts have been shown to correlate well with experimental data, aiding in the unambiguous assignment of spectral peaks. nih.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Hypothetical Derivative: 6-(2,4,6-trimethylphenyl)-4H-chromen-4-one

| Parameter | Predicted (DFT) | Experimental |

| ¹H NMR Chemical Shift (ppm) | ||

| H-2 | 5.35 | 5.32 |

| H-5 | 7.98 | 7.95 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C-4 (C=O) | 178.5 | 177.9 |

| C-6 | 135.2 | 134.8 |

| IR Vibrational Frequency (cm⁻¹) | ||

| C=O stretch | 1655 | 1650 |

| C-O-C stretch | 1230 | 1225 |

This data is hypothetical and serves to illustrate the typical accuracy of DFT predictions for spectroscopic parameters of organic molecules.

Applications of 6 Trimethylphenyl 4h and Its Derivatives in Chemical Research and Materials Science

Role as Synthetic Intermediates in Organic Synthesis

The mesityl group is frequently incorporated into molecules to serve as a sterically demanding blocking group, which can direct the outcome of a chemical reaction or stabilize an otherwise transient intermediate. wikipedia.org Mesityl-containing compounds are valuable precursors in a variety of transformations.

For instance, mesitylene (1,3,5-trimethylbenzene) can be readily brominated to produce mesityl bromide, a key starting material for the synthesis of many organometallic reagents. wikipedia.org The Grignard reagent, mesitylmagnesium bromide, is a common precursor for introducing the bulky mesityl group onto metal centers or into organic molecules. wikipedia.orgwikipedia.org

Furthermore, mesityl-substituted boranes are significant intermediates. Due to the steric hindrance from the mesityl group, these boranes often exhibit unique reactivity. For example, dimesitylboron bromide (Mes₂BBr) and mesityldipentafluorophenylborane (MesB(C₆F₅)₂) have been synthesized and studied for their electrochemical properties, serving as building blocks for more complex Lewis acids. acs.org The synthesis of these intermediates often involves reactions with other organometallic precursors like pentameric mesitylcopper(I). acs.orgresearchgate.net

Contributions to Ligand Design in Catalysis

The steric properties of the mesityl group have been extensively exploited in the design of ligands for transition metal catalysis. By occupying a large volume of space around a metal center, mesityl-substituted ligands can stabilize low-coordination number complexes, promote specific reaction pathways, and enhance catalyst longevity and selectivity.

A prominent example is the class of N-heterocyclic carbene (NHC) ligands. IMes , which is 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, is a nearly universal ligand in the Signal Amplification By Reversible Exchange (SABRE) technique. mdpi.com In SABRE, an iridium complex containing the IMes ligand, such as [Ir(IMes)(COD)Cl], is used to hyperpolarize substrates for dramatically enhanced Nuclear Magnetic Resonance (NMR) signals. mdpi.com The bulky mesityl groups on the NHC ligand are crucial for creating the appropriate steric and electronic environment at the iridium center to facilitate the reversible exchange of parahydrogen and the substrate.

Another critical area is in the development of Frustrated Lewis Pairs (FLPs) . An FLP consists of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. wikipedia.org This "unquenched" reactivity allows them to activate small molecules like H₂. Phosphines bearing bulky mesityl groups, such as trimesitylphosphine (PMes₃), are often used as the Lewis base component in FLPs. acs.org The combination of PMes₃ with a strong Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃) creates a highly reactive pair capable of heterolytically cleaving dihydrogen, which can then be used in metal-free hydrogenation catalysis. wikipedia.orgacs.org

The table below summarizes key mesityl-containing ligands and their catalytic applications.

| Ligand/Compound Class | Abbreviation/Example | Field of Application | Role of Mesityl Group |

| N-Heterocyclic Carbene | IMes | SABRE-NMR Spectroscopy | Steric bulk stabilizes the Ir-catalyst and modulates its reactivity for hyperpolarization. mdpi.com |

| Tertiary Phosphines | PMes₃ | Frustrated Lewis Pair (FLP) Catalysis | Prevents adduct formation with Lewis acid, enabling small molecule activation. acs.org |

| Organoboranes | Mes₂B(C₆F₅) | Lewis Acid Catalysis | Provides steric protection to the boron center, tuning its Lewis acidity and stability. acs.org |

Precursors for Advanced Materials

Mesityl-containing compounds serve as fundamental building blocks in the synthesis of novel materials with unique electronic and structural properties.

The incorporation of bulky mesityl groups into the molecular framework of organic semiconductors is a common strategy to control intermolecular interactions and influence the photophysical properties of the resulting materials. The steric hindrance provided by the mesityl substituents can prevent π-π stacking, a phenomenon that often leads to aggregation-caused quenching (ACQ) of fluorescence in the solid state. By isolating the chromophores from one another, the emission efficiency of the material can be enhanced, which is a critical factor for high-performance OLEDs.

For example, boron-containing polycyclic aromatic hydrocarbons (PAHs) are known to have interesting optoelectronic properties. Fusing a mesityl-boron unit into a PAH framework can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, thereby tuning the emission color and improving electron-accepting capabilities. Research has shown that creating radical cations from neutral boryl-linked molecules can lead to stable species with potential applications in molecular electronics. researchgate.net

While specific examples of mesityl groups in polymerization initiators are specialized, their role in modifying polymer properties is more established. Schiff bases derived from 2,4,6-trimethylphenylamine are used in coordination chemistry and can act as precursors to polymer stabilizers. nih.gov These compounds can chelate to metal ions, and the resulting complexes can be incorporated into polymer backbones or used as additives to improve thermal stability or confer specific catalytic properties. The bulky mesityl group can influence the solubility and processing characteristics of the final polymer.

The defined geometry and steric bulk of the mesityl group make it an excellent component for directing the self-assembly of molecules into well-ordered supramolecular structures. Organometallic complexes featuring mesityl groups can form fascinating assemblies in the solid state.

A notable example is (2,4,6-trimethylphenyl)gold(I), also known as mesitylgold. This compound self-assembles into a cyclical pentamer, [(AuMes)₅], where aryl carbon atoms act as bridges between two gold atoms. wikipedia.org Similarly, mesitylcopper(I) can form tetrameric or pentameric clusters. researchgate.net When reacted with phosphine ligands like trimethylphosphane (PMe₃), it forms a stable complex, [Cu₄(Mes)₄(PMe₃)₂], which features an eight-membered puckered ring of alternating copper and mesityl-carbon atoms. nih.goviucr.org These structures are held together by metal-carbon bonds and weak intermolecular forces, and their formation is highly dependent on the steric profile of the mesityl ligands.

The table below details research findings on mesityl compounds in materials science.

| Research Area | Compound/System | Key Finding | Significance |

| Optoelectronics | Boryl-linked tetraaminoethylenes with mesityl groups | Single-electron oxidation leads to the formation of stable radical cations. researchgate.net | Provides a strategy for developing stable open-shell platforms for organic electronic materials. |

| Supramolecular Assembly | (2,4,6-trimethylphenyl)gold(I) | Forms a cyclical pentameric structure in the solid state. wikipedia.org | Demonstrates the ability of the mesityl group to direct the formation of unique organometallic macrocycles. |

| Supramolecular Assembly | Mesitylcopper(I) with PMe₃ | Forms an eight-membered {Cu₄C₄} ring structure. nih.goviucr.org | Illustrates the construction of complex, well-defined inorganic-organic hybrid assemblies. |

Probes for Chemical Biology (excluding any direct biological/clinical applications)

The primary application of mesityl-containing compounds as probes in a chemical biology context is through the enhancement of NMR spectroscopy. As mentioned previously, the SABRE technique utilizes an iridium catalyst with a mesityl-containing IMes ligand to hyperpolarize molecules. mdpi.com This process dramatically increases the sensitivity of NMR detection, allowing for the study of molecules and biological substrates at concentrations far below the normal detection limits.

This enhanced sensitivity is a powerful tool for studying molecular interactions and reaction kinetics in complex biological mixtures without the need for radioactive labels. For example, a hyperpolarized substrate can be introduced into a system containing enzymes or other biomolecules, and its conversion can be monitored in real-time with high fidelity. This provides insights into reaction mechanisms and enzyme kinetics, which are fundamental aspects of chemical biology. The role of the mesityl-containing catalyst is purely to enable the signal enhancement; it does not have a direct biological effect itself.

Applications in Analytical Chemistry (e.g., selective recognition, sensing)

Schiff bases derived from aromatic aldehydes are widely explored as colorimetric and fluorescent sensors. researchgate.net The interaction between the sensor molecule and a target analyte can induce a change in the electronic structure of the sensor, resulting in a visible color change or a modification of its fluorescence properties (e.g., enhancement or quenching). nih.gov This principle allows for the qualitative and quantitative detection of the analyte.

Detailed Research Findings:

While specific studies on Schiff bases derived directly from 4-(2,4,6-trimethylphenyl)benzaldehyde are not extensively documented in publicly available literature, the behavior of structurally similar Schiff base sensors provides a strong indication of their potential applications. Research on Schiff bases synthesized from other aromatic aldehydes demonstrates their efficacy in ion detection.

For instance, a study on a Schiff base ligand, 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one, showcased its ability to act as a colorimetric chemosensor for the detection of Cu²⁺, Fe³⁺, and V⁵⁺ ions in aqueous solutions. nih.gov The binding of these metal ions to the Schiff base resulted in the formation of colored complexes that could be identified by the naked eye and quantified using UV-visible spectroscopy. nih.gov The study determined the binding stoichiometry between the sensor and the metal ions, as well as the limit of detection (LOD) for each ion. nih.gov

The selectivity of these sensors is a critical aspect of their analytical application. A thiazole-based fluorescent and colorimetric Schiff base chemosensor was shown to exhibit high selectivity for Cr(III) ions over a range of other metal cations, including Ni²⁺, Na⁺, Cd²⁺, Ag⁺, Mn²⁺, K⁺, Zn²⁺, Cu²⁺, Hg²⁺, Co²⁺, Pb²⁺, Mg²⁺, Sn²⁺, and Al³⁺. nih.gov The sensing mechanism in this case was the selective hydrolysis of the azomethine group in the presence of Cr(III) ions, which resulted in a "turn-on" fluorescence response. nih.gov

In another example, a Schiff base sensor was developed for the selective detection of fluoride ions. The interaction between the sensor and the fluoride ion in a dimethyl sulfoxide (DMSO) solvent led to a distinct color change from colorless to orange. researchgate.net

The following interactive data tables summarize the performance of analogous Schiff base sensors, illustrating the type of analytical data obtained in such studies.

Table 1: Performance of a Colorimetric Schiff Base Sensor for Metal Ion Detection nih.gov

| Metal Ion | Binding Stoichiometry (Ligand:Metal) | Limit of Detection (LOD) (μM) | Binding Constant (K) (M⁻¹) |

| Cu²⁺ | 2:1 | 7.03 | 1.37 x 10⁴ |

| Fe³⁺ | 2:1 | 5.16 | 2.01 x 10⁴ |

| V⁵⁺ | 1:1 | 5.94 | 1.82 x 10⁴ |

Table 2: Selectivity of a Fluorescent Schiff Base Sensor for Cr(III) Ions nih.gov

| Interfering Ion | Fluorescence Response |

| Ni²⁺ | No significant change |

| Na⁺ | No significant change |

| Cd²⁺ | No significant change |

| Ag⁺ | No significant change |

| Mn²⁺ | No significant change |

| K⁺ | No significant change |

| Zn²⁺ | No significant change |

| Cu²⁺ | No significant change |

| Hg²⁺ | No significant change |

| Co²⁺ | No significant change |

| Pb²⁺ | No significant change |

| Mg²⁺ | No significant change |

| Sn²⁺ | No significant change |

| Al³⁺ | No significant change |

| Cr³⁺ | Significant fluorescence enhancement |

These examples underscore the potential of Schiff base derivatives of 4-(2,4,6-trimethylphenyl)benzaldehyde as highly selective and sensitive tools in analytical chemistry. The specific design of the Schiff base, including the choice of the amine component, can be tailored to target a wide array of analytes with high specificity.

Future Research Directions and Unexplored Avenues for 6 Trimethylphenyl 4h Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of functionalized 4H-pyrans and related heterocycles often relies on multicomponent reactions (MCRs), which offer efficiency and atom economy. growingscience.com However, future research will likely focus on overcoming existing limitations and developing more sophisticated and sustainable synthetic strategies.

A primary avenue for future work is the expansion of "green" synthetic protocols. This includes the use of environmentally benign solvents like water or solvent-free conditions, as demonstrated in some existing syntheses of 4H-chromene and 4H-pyran derivatives. growingscience.combohrium.com A significant area for development is the design of novel, reusable catalysts. While catalysts like ionic liquids, nano-powder magnetite, and various functionalized nanoparticles have been employed, there is vast potential for creating more efficient, selective, and recyclable catalytic systems. tandfonline.comnih.govorganic-chemistry.org For instance, developing chiral catalysts for asymmetric synthesis would open the door to enantiomerically pure trimethylphenyl-substituted 4H-heterocycles, which is crucial for pharmaceutical applications.

Furthermore, exploring novel reaction pathways beyond the conventional Knoevenagel/Michael addition/cyclization sequences is a key research direction. nih.gov This could involve leveraging transition-metal catalysis, photoredox catalysis, or biocatalysis to construct the 4H-heterocyclic core with unprecedented efficiency and control over substitution patterns. Cascade reactions that allow for the rapid construction of molecular complexity from simple starting materials will also be a major focus. researchgate.net

| Synthetic Strategy | Potential Advancement | Key Research Focus |

| Multicomponent Reactions | Asymmetric Variants | Development of novel chiral catalysts |

| Green Chemistry | Enhanced Sustainability | Broader use of benign solvents and recyclable catalysts growingscience.comtandfonline.com |

| Catalysis | Higher Efficiency & Selectivity | Exploration of photoredox and biocatalytic methods |

| Cascade Reactions | Increased Molecular Complexity | Design of novel one-pot transformations researchgate.net |

Exploration of Underutilized Reactivity Modes

The reactivity of the 4H-pyran and related 4H-heterocyclic systems is rich but remains partially unexplored. Current functionalization strategies are often limited to specific positions on the heterocyclic ring. rsc.org Future research should aim to unlock new reactivity modes to enable more diverse molecular architectures.

One promising area is the selective functionalization of the 4H-heterocycle core. Developing methods for C-H activation at various positions on the ring would provide a direct route to novel derivatives without the need for pre-functionalized starting materials. Additionally, exploring the reactivity of the enol ether or related functionalities within the 4H-ring system could lead to new cycloaddition or ring-transformation reactions, providing access to entirely new heterocyclic scaffolds.

The trimethylphenyl substituent itself offers opportunities for unexplored reactivity. The methyl groups could be functionalized through radical-based reactions or selective oxidation to introduce new functional groups. Furthermore, the steric bulk of the trimethylphenyl group can be exploited to direct the stereochemical outcome of reactions on the heterocyclic ring, a strategy that is currently underutilized. The development of intramolecular reactions, such as the Rauhut–Currier reaction, could also provide new routes to complex fused ring systems. nih.gov

Integration into Complex Molecular Architectures

The 4H-pyran and 4H-chromene motifs are present in a variety of natural products and pharmacologically active compounds. tandfonline.comnih.gov A significant future direction is the strategic incorporation of trimethylphenyl-substituted 4H-heterocycles into more complex and biologically relevant molecular architectures.

This involves using these heterocycles as building blocks in the total synthesis of natural products. The unique electronic and steric properties of the trimethylphenyl group could be used to fine-tune the biological activity of the target molecule. Furthermore, these moieties can be integrated into known drug scaffolds to create novel analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties. For example, their incorporation into frameworks known to exhibit calcium channel blocking activity could yield new therapeutic agents. bohrium.com

Another avenue is the construction of novel polymeric materials or supramolecular assemblies. The rigid structure of the 4H-heterocycle combined with the hydrophobic and sterically demanding trimethylphenyl group could lead to materials with interesting photophysical or self-assembly properties.

| Application Area | Research Goal | Potential Impact |

| Total Synthesis | Incorporation as a key building block | Access to novel natural product analogues |

| Medicinal Chemistry | Modification of existing drug scaffolds | Development of new therapeutic agents nih.gov |

| Materials Science | Creation of novel polymers | Materials with unique optical or structural properties |

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity and properties. While Density Functional Theory (DFT) has been used to explain the structural and photophysical features of some 4H-pyran derivatives, its application in a predictive capacity for this class of compounds is an emerging area. rsc.org

Future research should focus on using advanced theoretical modeling to:

Predict Reaction Outcomes: Develop computational models that can accurately predict the regioselectivity and stereoselectivity of reactions involving trimethylphenyl-substituted 4H-heterocycles. This would accelerate the discovery of new synthetic methods and reduce the need for empirical screening.

Design Novel Catalysts: Use computational screening to identify promising catalyst structures for specific transformations, such as asymmetric multicomponent reactions.

Elucidate Reaction Mechanisms: Gain a deeper understanding of the mechanisms of complex cascade reactions, which can inform the design of more efficient synthetic routes.

Predict Physicochemical Properties: Model properties such as fluorescence spectra, redox potentials, and binding affinities to guide the design of new functional materials and bioactive molecules. rsc.org

Expanding Non-Traditional Applications in Emerging Fields

While 4H-pyrans and related heterocycles are known for their biological activities, there is significant potential to expand their applications into other emerging fields. tandfonline.comnih.gov The unique combination of the heterocyclic core and the trimethylphenyl substituent could be advantageous for various non-traditional applications.

One of the most promising areas is in materials science, particularly as components of organic electronics . The conjugated systems present in many 4H-pyran derivatives suggest they could be explored as organic semiconductors, components of organic light-emitting diodes (OLEDs), or as sensitizers in dye-sensitized solar cells. rsc.org The trimethylphenyl group can be used to tune the solubility and solid-state packing of these materials, which are critical for device performance.

Another emerging application is in the field of chemical sensing . The fluorescence of certain 4H-pyran derivatives can be sensitive to the local environment. rsc.org This property could be harnessed to develop fluorescent probes for the detection of specific ions, molecules, or changes in biological systems. The trimethylphenyl group could be functionalized to include specific recognition elements, leading to highly selective sensors.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.